Arthonin
Description
Structure
2D Structure
Properties
Molecular Formula |
C25H32N2O4 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
[(2S)-2-benzamido-3-methylbutyl] (2S,3R)-2-benzamido-3-methylpentanoate |
InChI |
InChI=1S/C25H32N2O4/c1-5-18(4)22(27-24(29)20-14-10-7-11-15-20)25(30)31-16-21(17(2)3)26-23(28)19-12-8-6-9-13-19/h6-15,17-18,21-22H,5,16H2,1-4H3,(H,26,28)(H,27,29)/t18-,21-,22+/m1/s1 |
InChI Key |
YYJRAGPDSYXARF-QIJUGHKUSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)OC[C@H](C(C)C)NC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCC(C)C(C(=O)OCC(C(C)C)NC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Origin and Isolation of Arthonin
Identification of Natural Source Organisms
Isolation from Arthonia endlicheri Lichens
Arthonin has been structurally elucidated as a metabolite of the lichen Arthonia endlicheri. researchgate.netresearchgate.netcambridge.orgdntb.gov.uaresearchgate.netpageplace.de This specific lichen species serves as a primary natural source for the compound.
Methodologies for this compound Extraction from Lichen Thalli
The extraction of secondary metabolites from lichens generally involves methods designed to obtain optimal yields of the desired compounds. While specific detailed methodologies for this compound extraction from Arthonia endlicheri are not extensively detailed in the provided search results, general lichen extraction techniques involve drying and grinding the lichen thalli into a fine powder. nih.govnih.gov This powder is then subjected to maceration, often using organic solvents like acetone (B3395972) or ethanol, followed by filtration and concentration of the extract under reduced pressure. nih.govnih.govmediresonline.org Optimal extraction conditions for lichen metabolites can include mortar grinding to a fine powder, successive extractions, and controlled stirring, aiming to maximize the total extraction yield. nih.gov
Distinction from Structurally Related Compounds (e.g., Iso-Arthonin)
This compound has been structurally elucidated as (−)-N-benzoyl-L-valinyl N′-benzoyl-L-isoleucinate. researchgate.netresearchgate.net Its synthesis, along with that of iso-arthonin, has also been described. researchgate.netresearchgate.net Iso-arthonin is structurally distinct from this compound, being identified as (−)-N-benzoyl-L-isoleucyl-O-benzoyl-L-valinol. researchgate.netresearchgate.net This indicates a difference in the arrangement of the amino acid and amino alcohol components and their esterification. While this compound is an amino acid and amino alcohol ester derivative, iso-arthonin has been identified as a metabolite in other plant sources, such as Diospyros batokana. researchgate.netsemanticscholar.orgresearchgate.net
The molecular formula for this compound is CHNO. naturalproducts.netnaturalproducts.net
Here is a comparison of this compound and Iso-Arthonin:
| Property | This compound | Iso-Arthonin |
| Chemical Name | (−)-N-benzoyl-L-valinyl N′-benzoyl-L-isoleucinate researchgate.netresearchgate.net | (−)-N-benzoyl-L-isoleucyl-O-benzoyl-L-valinol researchgate.netresearchgate.net |
| Molecular Formula | CHNO naturalproducts.netnaturalproducts.net | Not explicitly stated, but likely CHNO based on structural similarity researchgate.netresearchgate.net |
| Natural Source | Arthonia endlicheri lichen researchgate.netresearchgate.net | Diospyros batokana (plant) researchgate.netsemanticscholar.org |
| Structural Class | Amino acid and amino alcohol ester derivative uio.no | Amino acid and amino alcohol ester derivative researchgate.netresearchgate.net |
Considerations for Sustainable Sourcing and Cultivation
Sustainable sourcing of natural compounds like this compound involves practices that minimize environmental and social impact throughout the supply chain. arxada.comnridigital.comaraymond.comarethia.com For lichen-derived compounds, this is particularly relevant given the slow growth rate of lichens and the potential impact of wild harvesting. Sustainable procurement emphasizes reducing environmental impact, increasing resource efficiency, and ensuring ethical labor standards. arethia.com Key aspects include responsible raw material sourcing, biodiversity conservation, and community engagement. arthian.com Strategies for sustainable sourcing often involve supplier screening and assessments, adherence to codes of conduct, and potentially, the development of cultivation methods to reduce reliance on wild populations. arxada.comaraymond.com While the provided information does not detail specific cultivation methods for Arthonia endlicheri, the broader concept of sustainable production in horticulture and natural product industries focuses on meeting current needs without compromising future generations' ability to meet theirs, encompassing economic, environmental, and social dimensions. aiph.orgarrigoni.it
Structural Elucidation and Characterization Methodologies
Spectroscopic Techniques in Arthonin Structure Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are fundamental for identifying the types and numbers of hydrogen and carbon atoms, their chemical environments, and their connectivity within the molecule btiscience.orgchemohollic.com. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), would have been crucial for establishing long-range correlations and spatial relationships between atoms, thereby confirming the connectivity of the entire structure btiscience.org.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is vital for determining the exact molecular weight and elemental composition of this compound, providing its molecular formula btiscience.orgphysicsandmathstutor.com. Fragmentation patterns observed in MS can offer insights into the substructures present within the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in this compound, such as carbonyl (C=O) stretches characteristic of esters and amides, N-H stretches from amide groups, and C-H stretches from aliphatic and aromatic regions chemohollic.com.
While these spectroscopic techniques are universally applied for structural determination, specific detailed spectroscopic data (e.g., exact chemical shifts, coupling constants, or mass fragmentation patterns) for this compound (C₂₅H₃₂N₂O₄) were not explicitly detailed in the provided research findings.
Stereochemical Aspects and Chiral Synthesis Considerations
This compound is a chiral compound, meaning it possesses a non-superimposable mirror image. Its structural elucidation revealed a specific stereochemistry, identified as (−)-N-benzoyl-L-valinyl N′-benzoyl-L-isoleucinate researchgate.netresearchgate.net. The presence of "L-" prefixes for valine and isoleucine indicates that the amino acid components retain their natural L-configurations. The full IUPAC name further specifies the absolute configurations: [(2S)-2-benzamido-3-methyl-butyl] (2S,3R)-2-benzamido-3-methyl-pentanoate naturalproducts.net. This highlights the importance of stereochemistry in natural products.
The synthesis of such stereochemically defined molecules often involves chiral synthesis considerations researchgate.netbccollegeasansol.ac.innumberanalytics.com. Asymmetric synthesis, also known as enantioselective synthesis, is a method that favors the formation of specific chiral molecules in unequal amounts bccollegeasansol.ac.innumberanalytics.com. Strategies for achieving this include:
Chiral Pool Synthesis (Chiron Approach): Utilizing naturally occurring chiral starting materials, such as L-amino acids, where the existing chiral centers are preserved or used to induce new stereocenters in the target molecule bccollegeasansol.ac.inresearchgate.net. Given that this compound is derived from L-valine and L-isoleucine, this approach would be highly relevant for its synthesis.
Chiral Auxiliaries: Chiral molecular units temporarily incorporated into an achiral substrate to guide the selective formation of one enantiomer researchgate.netarborpharmchem.com. These auxiliaries influence the stereochemical outcome of reactions and can be removed later.
Chiral Reagents and Asymmetric Catalysis: Employing chiral reagents or catalysts that transfer their inherent chirality to the substrate during a reaction, leading to the preferential formation of a specific stereoisomer numberanalytics.comarborpharmchem.com.
Controlling stereochemistry is crucial because different stereoisomers can exhibit distinct biological activities bccollegeasansol.ac.innumberanalytics.com. The successful structural elucidation of this compound, including its specific stereochemical centers, is a prerequisite for any potential synthetic endeavors, ensuring that the synthesized compound mirrors the natural product's properties.
Confirmation of this compound as an Amino Acid and Amino Alcohol Ester Derivative
The structural elucidation of this compound definitively established it as an ester derivative formed from an amino acid and an amino alcohol researchgate.netresearchgate.net. Specifically, this compound is identified as (−)-N-benzoyl-L-valinyl N′-benzoyl-L-isoleucinate researchgate.netresearchgate.net.
This designation confirms several key structural features:
Amino Acid Component: The "L-valinyl" part indicates a derivative of the amino acid L-valine. The "N-benzoyl" signifies that the amino group of L-valine is acylated with a benzoyl group, forming an amide linkage.
Amino Alcohol Component: The "N′-benzoyl-L-isoleucinate" part indicates an ester formed with an amino alcohol derived from L-isoleucine. In this structure, an isoleucine derivative serves as the alcohol component of the ester, and its amino group is also N-benzoylated.
Ester Linkage: The "ester" derivative confirms the presence of a -COO- linkage, which is formed between the carboxyl group of one component and the hydroxyl group of another. In the case of this compound, this linkage connects the N-benzoylated valine moiety to the N-benzoylated isoleucinol (amino alcohol derived from isoleucine).
This classification is further supported by database entries that categorize this compound under "Amino acids, peptides, and analogues" and specifically as a "Dipeptide" in its natural product classification, reflecting its construction from amino acid building blocks naturalproducts.net. The synthesis of amino acid esters and amino alcohol derivatives is a common area of research in organic chemistry, often involving reactions that form amide and ester bonds d-nb.infoorganic-chemistry.orgresearchgate.net.
Biosynthesis of Arthonin
Proposed Biosynthetic Pathways in Lichen Fungi
The biosynthesis of secondary metabolites in lichens, including polyketides like Arthonin, is primarily attributed to the fungal partner (mycobiont) within the symbiotic association nih.govresearchgate.net. These pathways are often complex and involve a series of enzymatic reactions.
Involvement of Polyketide Synthase (PKS) Genes in Lichen Metabolite Production
Polyketide synthases (PKSs) are large, multi-domain enzymes or enzyme complexes responsible for synthesizing polyketides, a diverse class of secondary metabolites found in bacteria, fungi, plants, and some animal lineages plos.org. In fungi and lichens, PKSs play a central role in the production of aromatic polyketides, including flavones. Lichen-forming fungi are prolific producers of secondary metabolites, with a significant proportion of their biosynthetic loci belonging to the PKS class researchgate.netresearchgate.net.
Studies on lichen-forming fungi have identified numerous PKS genes, with genomes containing between 13 and 34 complete PKS genes depending on the genus plos.org. These PKSs can be broadly categorized into non-reducing (NR-PKS) and highly-reducing PKSs plos.org. The biosynthesis of xanthones, a related class of polyketides found in fungi and lichens, is entirely derived from polyketide precursors maxapress.com. For example, the biosynthesis of atranorin (B1665829), a common lichen depside, involves a specific PKS gene (atr1) nih.govnih.govgoogle.com. Heterologous expression of this gene has been shown to produce a precursor compound, demonstrating the direct involvement of PKS in lichen polyketide formation nih.govnih.gov.
Hypothesized Precursors and Intermediates
As a flavone (B191248), this compound (Artonin E) is likely synthesized through a polyketide pathway that involves the condensation of acetate (B1210297) units, typically derived from malonyl-CoA, with a starter molecule. In plant flavonoid biosynthesis, which shares mechanistic similarities, chalcone (B49325) synthase (CHS), a type III PKS, catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone, a key intermediate mdpi.comfrontiersin.orggenome.jp.
Given this compound's classification as a flavone, its biosynthesis in lichen fungi is hypothesized to follow a similar polyketide pathway. This would involve:
Starter Unit: Aromatic CoA ester, such as p-coumaroyl-CoA, or a related precursor derived from the shikimate pathway.
Extender Units: Multiple molecules of malonyl-CoA.
The PKS enzyme would catalyze the iterative condensation of these units, followed by cyclization and further modifications by tailoring enzymes to yield the characteristic flavone structure of this compound.
Genetic and Enzymatic Basis of this compound Biosynthesis
The understanding of the genetic and enzymatic basis of secondary metabolite biosynthesis in lichens is still developing, primarily due to the challenges associated with cultivating lichen-forming fungi in axenic cultures and the limited genetic information available for these organisms nih.govplos.orgcambridge.org.
Investigation of Gene Clusters and Enzyme Activities
Biosynthetic gene clusters (BGCs) are localized groups of genes that collectively encode the enzymes and regulatory factors necessary for the production of a specific compound plos.orgu-tokyo.ac.jp. In fungi and lichens, PKS genes are often found within these BGCs, along with tailoring enzymes that modify the polyketide backbone to yield the final product plos.org. While specific gene clusters for this compound (Artonin E) biosynthesis have not been definitively identified or characterized, research on other lichen polyketides, such as atranorin and cristazarin, indicates the presence of such clusters nih.govplos.orgnih.govgoogle.com.
The core biosynthetic enzyme, a PKS, synthesizes the basic carbon skeleton, which is then modified by various enzymes, including methyltransferases, hydroxylases, and cyclases, to achieve the final complex structure nih.govplos.orggoogle.com. The functional characterization of PKSs from lichen-forming fungi has been limited, often relying on bioinformatics approaches, although efforts in heterologous expression are ongoing plos.org.
Comparative Biosynthetic Studies with Related Natural Products (e.g., Anthocyanins, Phenolics)
This compound (Artonin E) is a flavone, a subclass of flavonoids, which are themselves a type of polyketide. Comparative biosynthetic studies with other flavonoids and phenolics, primarily from plants, offer insights into potential enzymatic mechanisms.
Similarities:
Polyketide Origin: Like many other flavonoids and phenolics, this compound is derived from polyketide biosynthesis, initiated by PKS enzymes plos.orgmdpi.comfrontiersin.orggenome.jp.
Malonyl-CoA Involvement: The iterative condensation of malonyl-CoA units is a common feature in the biosynthesis of these compounds mdpi.comfrontiersin.orggenome.jp.
Flavone Synthase Activity: In plants, flavone synthases (FNSI and FNSII) catalyze the desaturation of flavanones to flavones mdpi.comfrontiersin.org. While specific fungal/lichen flavone synthases for this compound are not yet elucidated, analogous enzymatic steps are expected.
Differences:
PKS Types: Plant flavonoid biosynthesis typically involves Type III PKS (chalcone synthase) mdpi.comfrontiersin.orggenome.jp. In contrast, some fungal flavonoid biosynthesis pathways can involve non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) hybrids nih.govuliege.be. The specific type of PKS involved in this compound (Artonin E) biosynthesis in lichens would be a key distinguishing factor.
Tailoring Enzymes: The diversity of secondary metabolites in lichens often arises from unique tailoring enzymes that perform specific modifications like alkylation, chlorination, hydroxylation, and O-methylation nih.govgoogle.com.
Environmental and Symbiotic Factors Influencing Biosynthetic Yields
The production of secondary metabolites in lichens, including this compound, is significantly influenced by both environmental conditions and the unique symbiotic relationship between the fungal mycobiont and its photosynthetic partner (photobiont) nih.govresearchgate.netgoogle.comresearchgate.net.
Environmental Factors:
Light: Light quality and intensity can significantly affect the synthesis of secondary metabolites, including pigments like anthocyanins in plants nih.govnih.govmdpi.com. While direct data for this compound is scarce, it is plausible that light conditions influence its production in lichens, especially if it serves protective roles.
Temperature: Temperature variations can impact secondary metabolite accumulation. For instance, low temperatures can induce anthocyanin biosynthesis in plants nih.govnih.govmdpi.com. Lichens often thrive in harsh environments, suggesting their metabolic pathways, including this compound biosynthesis, may be adapted to specific temperature ranges.
Nutrient Availability: Nutrient limitations, such as low phosphorus and nitrogen, can induce the accumulation of secondary metabolites like anthocyanins in plants as a stress response nih.gov. Similar mechanisms might influence this compound production in nutrient-poor lichen habitats.
Salinity and Drought: Environmental stresses like salinity and drought can also affect the biosynthesis and accumulation of secondary metabolites in plants maxapress.comresearchgate.netnih.govmdpi.com. Lichens, often found in extreme environments, are likely to have their secondary metabolism, including this compound synthesis, modulated by water availability and salinity.
Biotic Interactions: Interactions with pathogens and herbivores can induce the production of defensive secondary metabolites maxapress.comresearchgate.net.
Symbiotic Factors: The symbiotic association itself is crucial for the production of many lichen-specific secondary metabolites. Lichen-forming fungi in axenic culture often fail to produce the same bioactive compounds found in the intact lichen thallus plos.org. This suggests that the interaction with the photobiont, or the unique microenvironment created by the symbiosis, is essential for triggering or optimizing the biosynthetic pathways, including that of this compound. The photobiont provides fixed carbon through photosynthesis, which serves as a nutrient source for the mycobiont and thus indirectly supports secondary metabolite production nih.govgoogle.com.
Chemical Synthesis and Derivatization
Total Synthesis Approaches to Artonin I
The total synthesis of Artonin I has been achieved through innovative strategies that combine traditional organic reactions with biocatalysis to control selectivity and improve efficiency.
The general strategy involves the synthesis of two key fragments that are then joined together. The Stille coupling serves to connect these precursor molecules, setting the stage for the crucial cyclization step. The final key step is the intramolecular Diels-Alder reaction which forms the characteristic fused-ring system of the flavonoid.
| Step | Reaction Type | Purpose |
| 1-5 | Various | Synthesis of diene and dienophile precursors |
| 6 | Stille Cross-Coupling | Covalent linking of the two precursor fragments |
| 7 | Enzymatic Diels-Alder | Formation of the core cyclic structure with stereocontrol |
This interactive table summarizes the key stages in the chemoenzymatic total synthesis of Artonin I.
A significant challenge in the synthesis of natural products is controlling the stereochemistry to produce a single desired enantiomer. In the chemoenzymatic synthesis of Artonin I, this is achieved with high precision through the use of a biocatalyst. nih.gov
The key to the enantioselective production of Artonin I is the use of an intermolecular Diels-Alderase enzyme, MaDA, to catalyze the final cyclization step. nih.gov This enzymatic approach overcomes the typical challenges of controlling regio-, diastereo-, and enantioselectivity in Diels-Alder reactions. nih.gov The MaDA enzyme provides excellent endo- and enantioselectivity and demonstrates high catalytic efficiency. nih.gov This biocatalytic step is crucial for producing the naturally occurring stereoisomer of Artonin I, demonstrating the power of integrating enzymes into synthetic organic chemistry to achieve high levels of stereocontrol that are often difficult to obtain with traditional chemical catalysts.
Design and Synthesis of Artonin Analogues and Derivatives
While the total synthesis of Artonin I has been accomplished, the scientific literature available for review does not provide extensive details on the specific design and synthesis of a broad range of its analogues or derivatives.
Specific research detailing the systematic modification of the Artonin I core structure for the purpose of enhancing biological activity is not widely documented in published studies.
The preparation of novel structural motifs explicitly based on the Artonin I scaffold is an area that requires further exploration, as detailed reports are not readily found in the current body of scientific literature.
Structure-Activity Relationship (SAR) Studies via Synthetic Modifications
Comprehensive structure-activity relationship (SAR) studies based on a library of synthetically modified Artonin I analogues are not extensively available in peer-reviewed literature. Such studies would be necessary to systematically determine which functional groups and structural features of the Artonin I molecule are essential for its biological activity.
Biological Activities Non Clinical Investigations
Antioxidant Activity in In Vitro Models
Antioxidant activity in in vitro models assesses a compound's ability to neutralize free radicals and mitigate oxidative stress. This is a critical area of investigation as oxidative stress is implicated in the development of numerous chronic degenerative diseases, including cardiovascular disease and cancer. nih.govnih.govnih.govnih.gov
Free radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests, are commonly employed in vitro to quantify a compound's capacity to scavenge or reduce free radicals. ajol.infonih.govnih.govnih.govsemanticscholar.org These assays measure the ability of a substance to donate a hydrogen atom or an electron to stabilize reactive radical species. nih.govnih.gov
Despite a comprehensive search, specific detailed research findings regarding the free radical scavenging activity of Arthonin (PubChem CID 11101959) in in vitro models, including data from DPPH or ABTS assays, were not found in the reviewed literature.
Inhibition of oxidative stress markers involves evaluating a compound's effect on various biomarkers that indicate cellular damage due to reactive oxygen species (ROS). These markers can include lipid peroxidation products (e.g., malondialdehyde, MDA) and the modulation of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH). nih.govnih.gov
No specific detailed research findings or data tables pertaining to this compound's (PubChem CID 11101959) ability to inhibit oxidative stress markers in in vitro models were identified in the available literature.
Anti-inflammatory Properties in Cellular Assays
Anti-inflammatory properties are investigated in cellular assays to understand how a compound modulates inflammatory responses at a cellular level. Inflammation is a complex biological response to harmful stimuli, and its dysregulation contributes to various diseases. nih.gov
Investigations into the inhibition of pro-inflammatory mediators often focus on key enzymes and molecules involved in the inflammatory cascade. Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a significant role in the production of prostaglandins, which mediate pain and inflammation. nih.govnih.gov Nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS), is another crucial mediator of inflammation. nih.gov
Specific detailed research findings demonstrating this compound's (PubChem CID 11101959) direct inhibition of pro-inflammatory mediators such as COX-2 or NO in cellular assays were not found in the reviewed scientific literature.
Modulation of inflammatory cytokine production examines a compound's effect on the release of signaling molecules that regulate immune and inflammatory responses. Key pro-inflammatory cytokines include Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are involved in various inflammatory and immunological processes. sciencepublishinggroup.comnih.govnih.gov
No specific detailed research findings or data tables illustrating this compound's (PubChem CID 11101959) modulation of inflammatory cytokine production, such as TNF-α or IL-6, in cellular assays were identified in the available literature.
Anticancer Potential in Cell Lines
The anticancer potential of compounds is frequently assessed in non-clinical investigations using various cancer cell lines. These in vitro studies evaluate a compound's ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), or affect other hallmarks of cancer. globalresearchonline.netnih.govnih.govnih.govnih.govnih.gov
Detailed research findings and data tables specifically outlining the anticancer potential of this compound (PubChem CID 11101959) in various cell lines were not found in the reviewed scientific literature.
Induction of Apoptosis in Cancer Cell Models
Artonin E has been shown to induce apoptosis across various cancer cell lines, indicating its potential as an anti-cancer agent. Studies have demonstrated its efficacy in colon cancer (LoVo and HCT116), breast cancer (MCF-7), and ovarian cancer (SKOV-3) cells, among others, including MDA-MB231, H460, and A431. mdpi.comresearchgate.netnih.govnih.govceon.rsjpionline.org
The mechanisms underlying Artonin E's apoptosis-inducing effects are multifaceted:
In colon cancer cells (LoVo and HCT116) , Artonin E increases the expression of the proapoptotic protein Bax while decreasing anti-apoptotic proteins like Bcl-2 and Bcl-x. It also leads to increased levels of cleaved caspase-7 and cleaved-PARP. Apoptosis induction in these cells is associated with the MAPK signaling pathway, evidenced by changes in p-ERK1/2, p-p38/p38, and p-c-Jun expression. nih.gov
In MCF-7 breast cancer cells , Artonin E triggers caspase-dependent apoptosis, primarily through the intrinsic pathway, accompanied by an elevation in total reactive oxygen species (ROS). Research indicates a significant upregulation of cytochrome c, Bax, caspases 7 and 9, and p21, alongside a downregulation of MAPK and cyclin D. Morphological changes characteristic of apoptosis, such as cell shrinkage, membrane alteration, DNA fragmentation, and nuclear condensation, are observed in a dose-dependent manner. mdpi.comresearchgate.net
In SKOV-3 ovarian cancer cells , Artonin E promotes the activation of caspases-3, -8, and -9. Further investigations reveal that it causes a depletion of mitochondrial membrane potential and the release of cytochrome c. The compound also modulates the expression of pro-survival and pro-apoptotic Bcl-2 family members, and downregulates survivin and HSP70 proteins. nih.govceon.rsjpionline.org
In H460 lung cancer cells , Artonin E enhances anoikis (detachment-induced apoptosis) in a dose-dependent manner and sensitizes cells by downregulating the anti-apoptotic myeloid leukemia cell-sequence-1 (MCL1) protein. nih.gov
The anti-cancer effects of Artonin E are often dose-dependent, with varying half-maximal inhibitory concentration (IC50) values reported across different cell lines. mdpi.comnih.govnih.govceon.rsjpionline.org
Table 1: IC50 Values of Artonin E in Various Cancer Cell Lines
| Cell Line (Cancer Type) | IC50 (µg/mL) (Treatment Duration) | Culture Type | Source |
| LoVo (Colon Cancer) | 11.73 ± 1.99 | Not specified | nih.gov |
| HCT116 (Colon Cancer) | 3.25 ± 0.24 | Not specified | nih.gov |
| SKOV-3 (Ovarian Cancer) | 6.5 ± 0.5 (72 h) | 2D | nih.govceon.rs |
| SKOV-3 (Ovarian Cancer) | 6.0 ± 0.8 (72 h) | 2D | jpionline.org |
| SKOV-3 (Ovarian Cancer) | 25.0 ± 0.8 (72 h) | 3D | jpionline.org |
| T1074 (Normal Ovarian Cells) | 32.5 ± 0.5 (72 h) | Not specified | nih.govceon.rs |
| T1074 (Normal Ovarian Cells) | 28.0 ± 0.8 (72 h) | 2D | jpionline.org |
| T1074 (Normal Ovarian Cells) | 85.0 ± 0.5 (72 h) | 3D | jpionline.org |
Artonin E demonstrates selectivity against cancer cells compared to normal cells, as indicated by a selectivity index greater than 2 for SKOV-3 ovarian cancer cells versus normal T1074 ovarian cells. jpionline.org
Cell Cycle Arrest Mechanisms
Beyond inducing apoptosis, Artonin E has also been reported to modulate the cell cycle in cancer cells.
In MCF-7 breast cancer cells , Artonin E induces a p53-independent G1 cell cycle arrest. This arrest is associated with the upregulation of p21, which subsequently leads to the downregulation of cyclin D. mdpi.comresearchgate.net
In SKOV-3 ovarian cancer cells , Artonin E has been shown to induce cell cycle arrest at the S phase. nih.govceon.rs
Antimicrobial Effects (e.g., Antibacterial, Antifungal, Antiviral)
Artonin E has demonstrated antibacterial activity in non-clinical investigations.
Antibacterial Activity: Artonin E exhibits antibacterial activity against Staphylococcus aureus strains, including Methicillin-resistant S. aureus (MRSA) BAA-1720 and S. aureus ATCC 25923. Low concentrations of Artonin E were effective in inhibiting bacterial growth. The compound caused ultrastructural changes in S. aureus cells, including peripheral cell surface alterations, hollow formation, and cell disintegration. mdpi.comnih.gov
Specific pre-clinical biological activities concerning antifungal and antiviral effects of this compound E have not been widely reported in the current literature.
Other Reported Pre-clinical Biological Activities (e.g., Immunomodulatory, Neurological)
While research on related compounds or general plant extracts has explored immunomodulatory and neurological activities, direct pre-clinical biological investigations specifically detailing these effects for this compound E are not extensively reported in the available literature. An in silico study mentioned "iso-arthonin" in the context of anti-inflammatory molecular docking as a COX-2 inhibitor, but this is a computational prediction and not a pre-clinical biological activity of this compound E. frontiersin.orgnih.gov
Molecular and Cellular Mechanisms of Action
Ligand-Target Interactions and Receptor Binding Studies (e.g., in silico molecular docking)
Understanding how Arthonin interacts with specific molecular targets is crucial for elucidating its biological effects. Studies employing both experimental and computational approaches have provided insights into these interactions.
Identification of Putative Molecular Targets
For this compound E, its observed ability to induce apoptosis in SKOV-3 ovarian cancer cells strongly implicates mitochondrial components and associated pathways as putative molecular targets. The compound's mechanism of action involves the dysregulation of mitochondrial function, leading to programmed cell death nih.gov.
In the context of anti-inflammatory research, iso-arthonin has been subjected to in silico molecular docking studies. These computational analyses aimed to predict its potential to inhibit the cyclooxygenase-2 (COX-2) enzyme, suggesting COX-2 as a putative molecular target for iso-arthonin in inflammatory processes semanticscholar.orgresearchgate.net.
Table 1: Putative Molecular Targets of this compound Compounds
| Compound Name | Putative Molecular Target(s) | Basis of Identification |
| This compound E | Mitochondrial components/pathways | Induction of apoptosis via mitochondrial dysregulation nih.gov |
| Iso-arthonin | Cyclooxygenase-2 (COX-2) | In silico molecular docking studies for anti-inflammatory potential semanticscholar.orgresearchgate.net |
Computational Modeling and Simulation of Binding Affinity
Computational modeling, particularly in silico molecular docking, serves as a powerful tool to predict the binding interactions and affinities between a ligand and its potential target protein nih.govnih.gov. For iso-arthonin, in silico anti-inflammatory molecular docking was utilized to assess its capacity to inhibit the COX-2 enzyme semanticscholar.orgresearchgate.net. These studies provide theoretical insights into how the compound might bind to and interact with the active site of the enzyme, offering predictions of binding affinities and inhibition constants researchgate.net. Such computational analyses are instrumental in identifying promising drug candidates and guiding further experimental validation schrodinger.comresearchgate.netnih.gov.
Intracellular Signaling Pathway Modulation
This compound's biological activities are mediated through its influence on various intracellular signaling cascades that govern cellular responses.
Impact on NF-κB and MAPK Pathways
While the provided research findings for this compound E primarily highlight its effects on mitochondrial pathways, direct evidence detailing its specific impact on NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways was not explicitly found in the reviewed sources. However, NF-κB is a pivotal transcription factor involved in inflammatory and immune responses, with its activation leading to the expression of pro-inflammatory genes mdpi.comfrontiersin.orgnih.gov. Similarly, MAPK pathways, including ERK, JNK, and p38, are crucial in transducing extracellular stimuli into intracellular responses, influencing processes like cell growth, proliferation, and apoptosis, and are often implicated in inflammatory responses news-medical.netnih.govopenrheumatologyjournal.comfrontiersin.orgresearchgate.net. The crosstalk between NF-κB and MAPK pathways is well-documented in inflammatory processes mdpi.comresearchgate.net.
Effects on Mitochondrial Pathways
This compound E has been shown to induce apoptosis in SKOV-3 ovarian cancer cells primarily through the dysregulation of mitochondrial pathways nih.gov. Detailed research findings indicate that this compound E treatment leads to a depletion of mitochondrial membrane potential, a critical indicator of mitochondrial dysfunction nih.gov. This is followed by the release of cytochrome c, a key event in the intrinsic apoptotic pathway nih.gov. Furthermore, this compound E modulates the expression of proteins belonging to the Bcl-2 family, which are central regulators of apoptosis, by influencing the balance between pro-survival and pro-apoptotic members nih.gov. The compound also significantly down-regulates the expression levels of survivin and HSP70 proteins, both of which are known to play roles in cell survival and anti-apoptotic mechanisms nih.gov. These actions collectively contribute to this compound E's antiproliferative effect, culminating in S phase cell cycle arrest and apoptosis nih.gov.
Table 2: Effects of this compound E on Mitochondrial Pathways
| Mitochondrial Pathway Component | Effect of this compound E Treatment | Observed Outcome |
| Mitochondrial Membrane Potential | Depletion | Induces apoptosis nih.gov |
| Cytochrome c | Release | Triggers intrinsic apoptotic pathway nih.gov |
| Bcl-2 Family Proteins | Regulation of expression | Shift towards pro-apoptotic profile nih.gov |
| Survivin Protein | Down-regulation | Contributes to apoptosis nih.gov |
| HSP70 Protein | Down-regulation | Contributes to apoptosis nih.gov |
| Cell Cycle | S phase arrest | Antiproliferative effect nih.gov |
Elucidation of Biological Pathways through Systems Biology and Network Pharmacology Approaches
Systems biology and network pharmacology are emerging fields that aim to understand biological systems as integrated networks rather than isolated components. In drug discovery, these approaches are crucial for elucidating the multi-target and multi-pathway mechanisms of natural products, which often exert their effects through synergistic interactions with various biological entities researchgate.netresearchopenworld.commdpi.com. By analyzing interactions between compounds, targets, and disease pathways, these methodologies can predict potential therapeutic effects and identify key molecular modulators mdpi.com.
Despite the growing recognition of this compound as a natural product, comprehensive studies specifically employing systems biology and network pharmacology to fully elucidate the biological pathways modulated by this compound (PubChem CID: 11101959) are not extensively documented in the current literature. Research on natural compounds often begins with targeted assays, and the transition to broader systems-level analyses can be a subsequent step.
However, computational approaches, which form a part of systems biology, have been applied to related compounds. For instance, in silico molecular docking studies have been conducted on iso-arthonin (PubChem CIDs: 45359729, 73824231), an analogue of this compound, to predict its potential anti-inflammatory activity. These studies specifically investigated its ability to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator in inflammatory processes semanticscholar.orgresearchgate.netresearchgate.net. Molecular docking simulations predict the binding affinity and interaction modes between a ligand (like iso-arthonin) and a target protein (like COX-2), thereby offering insights into potential molecular mechanisms researchgate.net.
The in silico analysis of iso-arthonin demonstrated its predicted binding to the COX-2 enzyme, suggesting a potential anti-inflammatory mechanism through the inhibition of prostaglandin (B15479496) synthesis. This type of computational analysis, while not a full network pharmacology study, represents a step towards understanding the molecular interactions of this compound-related compounds within biological pathways. The lowest binding energy values obtained from such docking simulations indicate a favorable interaction between the compound and the enzyme, correlating with a higher predicted inhibitory potential semanticscholar.orgresearchgate.net.
Table 1: Predicted COX-2 Inhibitory Activity of Iso-Arthonin via Molecular Docking
| Compound Name | PubChem CID | Predicted Binding Energy (kcal/mol) | Target Enzyme | Reference |
| Iso-arthonin | 73824231 | - | COX-2 | semanticscholar.orgresearchgate.net |
| Iso-arthonin | 45359729 | - | COX-2 | semanticscholar.orgresearchgate.net |
| Diclofenac (Reference Drug) | 3033 | - | COX-2 | semanticscholar.orgresearchgate.net |
| Ibuprofen (Reference Drug) | 3672 | - | COX-2 | semanticscholar.orgresearchgate.net |
Note: Specific binding energy values for iso-arthonin were not explicitly provided in the snippets, only that molecular docking was applied and lowest binding energy was considered. The table indicates the application of the method and the target.
Ecological Significance and Role in Lichen Biology
Defensive Mechanisms Against Herbivores and Pathogens
Lichens employ various strategies to defend themselves against herbivores and pathogens. These defenses can be broadly categorized into physical barriers and chemical deterrents, with secondary metabolites playing a crucial role in the latter. While general plant defense mechanisms include physical barriers such as waxy cuticles, thorns, and trichomes, and chemical defenses involving toxic compounds like alkaloids, terpenoids, and phenols, lichens also produce a wide range of unique compounds nih.govlumenlearning.comresearchgate.net.
Allelopathic Interactions with Competing Organisms
Allelopathy, a form of chemical interference between organisms, involves the release of biochemicals (allelochemicals) that can inhibit or stimulate the growth of neighboring organisms researchgate.netresearchgate.netmdpi.com. This mechanism is a significant driver of plant coexistence and community assembly, influencing competitive dynamics researchgate.net. Lichen secondary metabolites are known to exert allelopathic effects on bryophytes and vascular plants, primarily through the inhibition of spore or seed germination and, to a lesser extent, other growth stages researchgate.net. For example, usnic acid, a prominent lichen substance, has been shown to migrate from lichen thalli to host tree tissues, disrupting metabolic processes and inhibiting growth nih.gov.
Role in Lichen Symbiosis and Environmental Adaptation
Lichens represent a highly successful symbiotic strategy, enabling their constituent fungal and photosynthetic partners to colonize and survive in environments that would be inhospitable to either organism alone britishlichensociety.org.ukschweizerbart.deresearchgate.netfrontiersin.orguoguelph.ca. This resilience is a testament to the intricate co-adaptations and the metabolic capabilities of the symbionts. The lichen symbiosis exhibits enhanced tolerance to extreme conditions, including harsh climates and chemically rich environments, compared to its individual partners researchgate.net. This adaptation involves both morphological and physiological adjustments researchgate.net.
Biogeographical Distribution and Chemodiversity Studies
The biogeographical distribution of lichens is influenced by a complex interplay of environmental factors, habitat quality, and dispersal capabilities mdpi.com. Lichen species often exhibit wide distributions, with many being holarctic or even global inaturalist.org. Studies on lichen distribution patterns aim to understand how species are spread across different ecoregions and what traits mediate their rarity researchgate.net.
Arthonin is known to be produced by the lichen species Arthonia endlicheri scielo.br. Understanding the distribution of Arthonia endlicheri and other this compound-producing lichens is key to mapping the biogeography of this compound. Chemodiversity studies in lichens investigate the variation in the chemical compounds produced by different species or populations within a species, often in response to environmental gradients. While the provided information acknowledges the vast chemodiversity of lichens, with over a thousand different extracellular biochemicals identified as secondary metabolites researchgate.net, specific data on the chemodiversity of this compound itself (e.g., variations in its structure or concentration across different geographical regions or environmental conditions) are not detailed. Further research into the distribution of Arthonia endlicheri and related species, along with chemical profiling across their habitats, would elucidate the biogeographical patterns and chemodiversity of this compound.
Advanced Analytical Methodologies for Arthonin Research
Chromatographic Techniques for Isolation and Quantification
Chromatographic methods are indispensable for the separation of Artonin E from complex plant extracts, most notably from species of the Artocarpus genus. These techniques exploit the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and quantification of Artonin E and other flavonoids from Artocarpus extracts. jrmds.insemanticscholar.orgresearchgate.net Reversed-phase HPLC, in particular, is frequently utilized, employing a nonpolar stationary phase (such as C18) and a polar mobile phase. semanticscholar.org
Gradient elution, where the composition of the mobile phase is varied over time, is often necessary to achieve optimal separation of the various flavonoids present in a crude extract. semanticscholar.org For instance, a mobile phase consisting of a gradient of methanol (B129727) and water is commonly used. semanticscholar.org Detection is typically achieved using a UV-vis or a photodiode array (PDA) detector, with flavonoids like Artonin E exhibiting characteristic absorbance maxima. semanticscholar.orgunila.ac.id The UV spectrum of Artonin E in methanol shows characteristic flavone (B191248) absorbances at λmax 211, 268, and 347 nm. unila.ac.id The intensity of the signal at a specific wavelength is proportional to the concentration of the compound, allowing for precise quantification when compared against a standard of known concentration.
Below is an interactive table summarizing typical HPLC parameters for the analysis of flavonoids in Artocarpus extracts.
| Parameter | Typical Value/Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | Gradient of Methanol and Water |
| Flow Rate | 1 mL/min |
| Detection | UV at 285 nm |
| Temperature | 25 °C |
This data is representative of methods used for flavonoid analysis in Artocarpus extracts.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. However, its application to the direct analysis of flavonoids like Artonin E is limited due to their low volatility and thermal lability. Direct injection of these polar compounds into a GC system would likely result in decomposition rather than volatilization.
To analyze flavonoids by GC-MS, a derivatization step is typically required to convert the polar hydroxyl groups into less polar, more volatile silyl (B83357) ethers. This process, however, adds complexity to the sample preparation and may not be ideal for routine quantification. Consequently, GC-MS is less commonly employed for the analysis of Artonin E and other prenylated flavonoids compared to LC-based methods.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and selective techniques that are well-suited for the analysis of prenylated flavonoids in complex matrices. nih.gov These methods couple the powerful separation capabilities of HPLC with the mass-resolving power of a mass spectrometer.
For the analysis of prenylated flavonoids, atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources. nih.govmdpi.com ESI is often operated in negative ion mode for flavonoids, which readily form [M-H]⁻ ions. mdpi.com
Tandem mass spectrometry (MS/MS) provides an additional layer of structural information. In this technique, a specific precursor ion (e.g., the [M-H]⁻ ion of Artonin E) is selected and fragmented, and the resulting product ions are detected. The fragmentation pattern is characteristic of the molecule's structure and can be used for unambiguous identification, even in the presence of co-eluting compounds. mdpi.com LC-MS/MS is particularly valuable for the rapid identification of known flavonoids in plant extracts and for the characterization of novel, related structures. nih.govmdpi.com
Advanced Spectrometric Approaches
While chromatography is essential for separation, spectrometry provides the detailed information necessary for the definitive structural elucidation of Artonin E.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules, including complex natural products like Artonin E. unila.ac.idukm.my Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the complete chemical structure.
1D NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the different types of hydrogen and carbon atoms in the molecule and their chemical environments. unila.ac.idresearchgate.net For Artonin E, the ¹H NMR spectrum reveals signals corresponding to aromatic protons, olefinic protons, and the protons of the prenyl and dimethylpyran moieties. unila.ac.id The ¹³C NMR spectrum complements this by showing the signals for all carbon atoms in the structure. unila.ac.id
2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between atoms. unila.ac.id HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached. unila.ac.id HMBC spectra, on the other hand, reveal correlations between protons and carbon atoms that are two or three bonds away, which is essential for assembling the molecular framework and determining the precise location of substituents on the flavonoid core. unila.ac.id
The following table summarizes key ¹H and ¹³C NMR data reported for an Artonin E derivative, illustrating the type of information obtained from these experiments. unila.ac.id
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 6 | 6.47 | 109.28 |
| 10 | 5.05 | 121.14 |
| 12 | 1.58 | 25.71 |
| 13 | 1.36 | 17.64 |
| 14 | 6.62 | 114.78 |
| 15 | 5.62 | 129.78 |
| 17 | 1.46 | 28.46 |
| 18 | 1.46 | 28.46 |
| 3' | 7.22 | 125.12 |
| 6' | 7.28 | 118.98 |
Data corresponds to Artonin E tetraacetate and illustrates the correlation of proton and carbon signals. unila.ac.id
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule with a high degree of accuracy. mdpi.com Unlike standard mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the calculation of a unique elemental formula for the molecule.
For Artonin E, HRMS would be used to confirm its molecular formula, C₂₅H₂₄O₇. This is a critical step in the identification of a known compound or in the characterization of a new natural product. Techniques such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometry are commonly used to achieve the high resolution required for accurate mass measurements of flavonoids and other natural products. mdpi.comnih.gov
Microscopic and Imaging Techniques for Localization in Biological Samples
Determining the precise location of Arthonin within cells and tissues is fundamental to understanding its biological function and mechanism of action. A variety of advanced microscopic and imaging techniques are utilized for this purpose, each offering unique advantages in terms of resolution, sensitivity, and the ability to visualize the compound in its native environment.
Modern microscopy has evolved significantly, integrating the power of traditional microscopy with electronic detection and computerized analysis to enable cellular and molecular imaging with high efficiency and accuracy. labtoo.com Techniques such as fluorescence microscopy, confocal microscopy, and electron microscopy are instrumental in localizing molecules like this compound.
Fluorescence Microscopy can be employed if this compound possesses intrinsic fluorescent properties or can be labeled with a fluorescent tag. This technique allows for the visualization of the compound's distribution within cellular compartments.
Confocal Microscopy , an advancement on traditional fluorescence microscopy, provides improved optical resolution and contrast by using a spatial pinhole to block out-of-focus light. researchgate.net This results in the ability to create sharp, three-dimensional reconstructions of this compound's localization within a cell or tissue sample.
For even higher resolution, Electron Microscopy , including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), can be utilized. nih.gov These techniques use a beam of electrons to create an image, allowing for visualization at the subcellular and even molecular level, which could potentially reveal the precise organelles or macromolecules with which this compound interacts.
Autoradiography is another powerful technique for localizing molecules. If a radiolabeled version of this compound is available, its distribution in tissues and cells can be imaged by detecting the radioactive decay. nih.gov This method provides a quantitative assessment of the compound's concentration in different biological structures.
The selection of a specific imaging technique depends on the research question, the properties of this compound, and the required level of resolution. Often, a combination of these methods provides a more comprehensive understanding of the compound's spatial distribution in biological samples.
Development of Robust and Validated Analytical Methods for Research Transfer
For research findings on this compound to be reproducible and transferable between different laboratories, the analytical methods used must be robust and thoroughly validated. doaj.orgresearchgate.net Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. gavinpublishers.comtbzmed.ac.ir The development of such methods is essential for quality control, standardization, and ensuring the reliability of data in preclinical and further studies. wisdomlib.org
The process of developing and validating an analytical method for this compound would typically involve several key stages and parameters, often following guidelines from regulatory bodies like the International Council on Harmonisation (ICH). nih.govmdpi.com
Method Development: This initial phase involves selecting the appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or a combination (LC-MS), and optimizing the experimental conditions to achieve the desired separation, sensitivity, and selectivity for this compound.
Method Validation: Once a method is developed, it undergoes a rigorous validation process to assess several key performance characteristics. These include:
Specificity/Selectivity: The ability of the method to unequivocally assess this compound in the presence of other components that may be expected to be present.
Linearity: The ability to elicit test results that are directly proportional to the concentration of this compound in samples within a given range.
Range: The interval between the upper and lower concentrations of this compound that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at different levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision).
Limit of Detection (LOD): The lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The data generated during method validation for an analytical technique to quantify this compound could be summarized in the following interactive tables:
Linearity and Range
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 1 | 1500 |
| 5 | 7500 |
| 10 | 15000 |
| 25 | 37500 |
| 50 | 75000 |
| 100 | 150000 |
Correlation Coefficient (r²): >0.999
Accuracy
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
|---|---|---|
| 10 | 9.9 | 99.0 |
| 50 | 50.5 | 101.0 |
Precision (Repeatability)
| Concentration (µg/mL) | Measured Concentration (Mean ± SD, n=6) | Relative Standard Deviation (RSD, %) |
|---|
By establishing and adhering to validated analytical methods, the scientific community can ensure that the data generated in this compound research is reliable, reproducible, and of high quality, which is fundamental for advancing the understanding of this compound.
Future Research Directions and Translational Perspectives Non Clinical
Exploration of Undiscovered Biological Activities
While direct comprehensive experimental data on the specific biological activities of isolated Arthonin (CHNO) are currently limited in scientific literature, the broader class of lichen secondary metabolites, to which this compound belongs, is known for a wide spectrum of bioactivities. These include antibacterial, antifungal, antiviral, anticancer, antioxidant, anti-inflammatory, and analgesic properties. cambridge.orgmdpi.comactabiologicaturcica.comresearchgate.netresearchgate.netresearchgate.net The presence of "this compound" in certain commercial formulations marketed for joint pain, inflammation, and stiffness, albeit as part of a herbal combination, suggests a potential for anti-inflammatory or analgesic effects that warrant dedicated investigation of the isolated compound. arrayah.inarrayah.in Furthermore, in silico molecular docking studies on "iso-arthonin," an isomer, have explored its potential to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is a common target for anti-inflammatory drugs. researchgate.netsemanticscholar.org This computational insight highlights a specific direction for future in vitro and in vivo studies to validate such activities for this compound itself and to uncover other undiscovered biological functions.
Development of New Synthetic Routes and Libraries of Analogues
The successful synthesis of this compound, characterized as (−)-N-benzoyl-L-valinyl N′-benzoyl-L-isoleucinate, along with its isomer iso-arthonin, has been reported. researchgate.net This demonstrates the feasibility of laboratory production. However, the development of new and more efficient synthetic routes remains a critical area for future research. Optimizing synthetic pathways could lead to higher yields, reduced production costs, and more environmentally friendly processes. Given this compound's unique scaffold as one of the first amino acid and amino alcohol ester derivatives reported from lichens, uio.nocambridge.org there is significant potential for creating libraries of analogues. Such analogue synthesis would facilitate comprehensive structure-activity relationship (SAR) studies, allowing researchers to systematically modify the compound's structure to enhance its potency, selectivity, and other desirable pharmacological properties. pharmafeatures.compion-inc.comvichemchemie.com This systematic approach is fundamental in medicinal chemistry for identifying compounds with improved characteristics.
In-depth Mechanistic Studies at the Molecular Level
A significant gap in the current understanding of this compound is the detailed elucidation of its molecular mechanism of action. While its potential anti-inflammatory activity has been computationally suggested for its isomer, the specific molecular targets, binding interactions, and cellular pathways through which this compound exerts its effects are yet to be fully characterized. Future research should focus on employing advanced biochemical and cellular assays to identify the proteins or enzymes this compound interacts with, the signaling cascades it modulates, and the downstream cellular responses it triggers. Techniques such as target identification proteomics, molecular docking simulations (beyond initial in silico screening), and gene expression profiling could provide crucial insights into its precise mode of action. Understanding these molecular underpinnings is essential for rational drug design and for predicting potential therapeutic applications.
Biotechnological Production and Engineered Biosynthesis
This compound's natural origin as a lichen metabolite suggests opportunities for biotechnological production. Lichens are complex symbiotic associations between fungi and algae (or cyanobacteria), and their secondary metabolite production is influenced by environmental conditions. mdpi.comactabiologicaturcica.comresearchgate.net Research into the specific biosynthetic pathways within Arthonia endlicheri that lead to this compound's formation is crucial. This could involve genomic and transcriptomic studies of the lichen's fungal and algal components to identify the genes and enzymes involved. Once the biosynthetic pathway is better understood, strategies for engineered biosynthesis can be explored. This might include heterologous expression of this compound's biosynthetic genes in more tractable microbial hosts, such as bacteria or yeast, or developing in vitro lichen cultures for controlled and scalable production. cambridge.orgmdpi.comresearchgate.netnih.gov Such biotechnological approaches could overcome challenges associated with the slow growth of lichens and the difficulties in obtaining sufficient quantities of the natural compound for research and potential development.
Ecological Relevance in a Changing Environment
Lichen secondary metabolites play vital ecological roles, contributing to the survival and adaptation of lichens in diverse and often harsh environments. mdpi.comactabiologicaturcica.comresearchgate.netresearchgate.netmdpi.com These compounds offer protection against various environmental stressors, including harmful ultraviolet (UV) radiation, environmental toxicity, and biotic pressures such as pathogens and herbivory. mdpi.comresearchgate.netmdpi.comnih.govscilit.com As a lichen metabolite, this compound is likely to contribute to these protective mechanisms. In a changing environment, characterized by altered climate patterns, increased pollution, and shifts in biotic interactions, understanding the ecological relevance of this compound becomes increasingly important. Research could investigate how environmental factors, such as temperature fluctuations, altered precipitation, or increased atmospheric pollutants, influence this compound's production and its role in mediating lichen responses to these stressors. Such studies could provide insights into the resilience of lichen ecosystems and the adaptive strategies of these unique symbiotic organisms in the face of global environmental change. researchgate.netscilit.comnih.gov
Q & A
Q. How can researchers determine the molecular structure of Arthonin and validate its purity?
To elucidate this compound’s structure, employ a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to identify proton-carbon connectivity and stereochemistry. For example, observe coupling constants and chemical shifts to resolve α-hydroxyisovaleric acid or phenylalanine moieties .
- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular weight (e.g., peaks at m/z 355 and 403 for fragmented subunits) and isotopic patterns .
- Infrared Spectroscopy (IR) : Detect functional groups (e.g., ester or hydroxyl groups) through characteristic absorption bands.
- Chromatography : Validate purity via HPLC or TLC with reference standards.
Q. What methodologies are recommended for optimizing this compound synthesis in laboratory settings?
- Design of Experiments (DOE) : Systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) to maximize yield. Use factorial designs to identify interactions between variables.
- Intermediate Characterization : Isolate and characterize intermediates (e.g., amino acid esters) using NMR and MS to ensure reaction progression .
- Reproducibility Protocols : Document procedures rigorously, including solvent purification, reaction timelines, and quenching methods, adhering to guidelines for experimental reproducibility .
Advanced Research Questions
Q. How should researchers resolve contradictions between this compound’s bioactivity data from different analytical platforms?
- Triangulation : Cross-validate results using orthogonal methods (e.g., in vitro assays vs. computational docking). For instance, discrepancies in IC values may arise from assay-specific interference (e.g., solvent effects).
- Error Analysis : Quantify measurement uncertainties (e.g., via standard deviations in dose-response curves) and assess instrument calibration status .
- Contextual Interpretation : Reconcile data by considering experimental conditions (e.g., cell line variability, incubation time) and publish negative results to avoid bias .
Q. What experimental strategies are effective for studying this compound’s stability under varying physicochemical conditions?
- Controlled Degradation Studies : Expose this compound to stressors (pH extremes, UV light, oxidation) and monitor degradation products via LC-MS.
- Kinetic Modeling : Calculate half-life and activation energy for decomposition using Arrhenius plots .
- Storage Optimization : Recommend inert atmospheres or lyophilization based on stability data, referencing safety protocols for reactive intermediates .
Q. How can researchers design interdisciplinary studies to explore this compound’s mechanism of action?
- Collaborative Frameworks : Integrate computational chemistry (molecular dynamics simulations), biochemistry (enzyme inhibition assays), and omics (transcriptomic profiling).
- Hypothesis-Driven Workflows : Formulate testable hypotheses (e.g., "this compound inhibits protease X via allosteric binding") and prioritize assays with high mechanistic relevance .
- Data Integration : Use tools like KNIME or Python to merge spectral, bioactivity, and structural data into unified models .
Methodological Tables
Q. Table 1: Key Analytical Techniques for this compound Characterization
| Technique | Purpose | Critical Parameters | Reference |
|---|---|---|---|
| NMR Spectroscopy | Structural elucidation | Chemical shifts, J-coupling | |
| HR-MS | Molecular weight validation | m/z accuracy (<5 ppm error) | |
| HPLC-PDA | Purity assessment | Retention time, UV profile |
Q. Table 2: Strategies for Resolving Data Contradictions
| Approach | Application Example | Outcome Metric |
|---|---|---|
| Triangulation | Compare enzyme inhibition (wet lab) vs. docking | Consensus IC value |
| Error Profiling | Quantify pipetting variability in bioassays | Reduced CV (%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
